molecular formula C12H16N2O3 B1350474 Methyl 5-amino-2-morpholinobenzoate CAS No. 83909-35-7

Methyl 5-amino-2-morpholinobenzoate

Cat. No.: B1350474
CAS No.: 83909-35-7
M. Wt: 236.27 g/mol
InChI Key: UDCGGVAQNYMTAZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-morpholinobenzoate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and contains both an amino group and a morpholine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-morpholinobenzoate can be synthesized through the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. The reaction typically involves the use of palladium on activated carbon as a catalyst and hydrogen gas as the reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under atmospheric hydrogen pressure. The product is then isolated by filtration and evaporation of the solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-morpholinobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound is reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Catalysts: Palladium on activated carbon is commonly used for hydrogenation reactions.

    Solvents: Ethanol and methanol are frequently used as solvents in these reactions.

    Reducing Agents: Hydrogen gas is the primary reducing agent for the reduction of nitro groups.

Major Products Formed

The major product formed from the reduction of methyl 2-morpholino-5-nitrobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-2-morpholinobenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-amino-2-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The morpholine ring can enhance the compound’s solubility and stability, making it more effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-morpholinobenzoate
  • Methyl 5-nitro-2-morpholinobenzoate
  • Methyl 5-amino-2-piperidinobenzoate

Uniqueness

Methyl 5-amino-2-morpholinobenzoate is unique due to the presence of both an amino group and a morpholine ring. This combination provides the compound with distinct chemical properties, such as enhanced solubility and reactivity. The compound’s versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

methyl 5-amino-2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCGGVAQNYMTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377492
Record name Methyl 5-amino-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4031-84-9, 83909-35-7
Record name Benzoic acid, 5-amino-2-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4031-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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